Oxaprozin glucuronide

Description

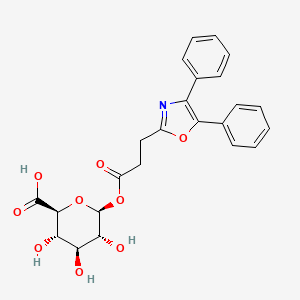

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONKPOICDFFRNF-MJRVOHGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238081 |

Source

|

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90283-09-3 |

Source

|

| Record name | Oxaprozin-1-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaprozin-1-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROZIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Oxaprozin Glucuronide

This technical guide provides a comprehensive overview of oxaprozin glucuronide, the major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) oxaprozin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, formation, physicochemical properties, analytical quantification, and potential toxicological implications of this metabolic conjugate.

Introduction to Oxaprozin

Oxaprozin is a propionic acid derivative NSAID used for the management of inflammation and pain associated with osteoarthritis and rheumatoid arthritis.[1] Its mechanism of action, like other NSAIDs, is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[2] Oxaprozin exhibits a long elimination half-life, which allows for once-daily dosing.[3] The drug is extensively metabolized in the liver, with oxidation and glucuronidation being the principal biotransformation pathways.[4]

The Metabolic Journey: Formation of Oxaprozin Glucuronide

The metabolism of oxaprozin in the liver primarily involves microsomal oxidation (approximately 65%) and glucuronic acid conjugation (around 35%).[5] This conjugation process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of more polar, water-soluble metabolites that are readily excreted from the body. Two main types of glucuronide conjugates of oxaprozin have been identified: an ester (acyl) glucuronide and an ether glucuronide.[5]

The ester glucuronide is formed by the direct conjugation of glucuronic acid to the carboxylic acid moiety of the parent oxaprozin molecule. The ether glucuronide is formed following the hydroxylation of one of the phenyl rings of oxaprozin, with the subsequent attachment of glucuronic acid to the newly formed hydroxyl group.[3]

The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs)

The glucuronidation of NSAIDs is carried out by a superfamily of UGT enzymes. For oxaprozin, several UGT isoforms have been implicated in its metabolism, including UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7. The involvement of multiple UGT enzymes suggests a complex and robust metabolic pathway for the drug's clearance.

Metabolic Pathway of Oxaprozin

Caption: Metabolic pathway of oxaprozin leading to the formation of acyl and ether glucuronides.

Chemical Structures of Oxaprozin and its Glucuronide Metabolites

The chemical structure of oxaprozin is 4,5-diphenyl-2-oxazolepropionic acid.[6] Its glucuronidated metabolites possess distinct structural features.

Oxaprozin-1-O-β-acyl-glucuronide (Ester Glucuronide)

The IUPAC name for this metabolite is (2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.[6]

Caption: Diagram illustrating the ester linkage between oxaprozin and glucuronic acid.

Oxaprozin Ether Glucuronide

The formation of an ether glucuronide follows the hydroxylation of one of the phenyl rings. The exact position of hydroxylation can vary.

Physicochemical Properties of Oxaprozin Glucuronide

| Property | Oxaprozin (Parent Drug) | Oxaprozin-1-O-β-acyl-glucuronide (Predicted) |

| Molecular Formula | C₁₈H₁₅NO₃[6] | C₂₄H₂₃NO₉[6] |

| Molecular Weight | 293.32 g/mol [6] | 469.4 g/mol [6] |

| Water Solubility | Poorly soluble[7] | Expected to be significantly higher than the parent drug |

| pKa | 4.3[5] | The carboxylic acid on the glucuronide moiety has a pKa of ~3.2 |

| LogP | 4.8 (at pH 7.4)[5] | Expected to be significantly lower (more hydrophilic) than the parent drug |

Analytical Methodologies for Oxaprozin Glucuronide Quantification

The quantification of oxaprozin glucuronide in biological matrices is essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Proposed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a proposed methodology based on common practices for the analysis of drug glucuronides and has not been specifically validated for oxaprozin glucuronide.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled oxaprozin glucuronide).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

Oxaprozin Glucuronide: Precursor ion [M-H]⁻ → Product ion

-

Internal Standard: Precursor ion [M-H]⁻ → Product ion

-

-

Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity.

Caption: A typical workflow for the analysis of oxaprozin glucuronide in plasma by LC-MS/MS.

Pharmacological Activity and Potential for Reactivity

The glucuronide metabolites of oxaprozin are generally considered to be pharmacologically inactive.[5] However, the acyl glucuronide of oxaprozin has the potential to be chemically reactive, a characteristic shared by many acyl glucuronides of other carboxylic acid-containing drugs.

Acyl glucuronides can undergo intramolecular rearrangement (acyl migration) to form isomeric esters. More significantly, they can act as electrophiles and covalently bind to proteins, which has been hypothesized to be a potential mechanism for idiosyncratic drug toxicity.[8][9] A study from 1986 investigated the reactions of oxaprozin-1-O-acyl glucuronide in human plasma and albumin solutions, suggesting that this is an area of interest for understanding the complete safety profile of oxaprozin.[10] However, it is important to note that the formation of protein adducts by acyl glucuronides does not universally lead to toxicity, and the in vivo consequences are often benign.[8]

Drug-Drug Interactions

The metabolism of oxaprozin via multiple UGT enzymes suggests a lower likelihood of significant drug-drug interactions through the inhibition of a single UGT isoform. However, co-administration of drugs that are potent inhibitors or inducers of the UGTs involved in oxaprozin glucuronidation could potentially alter its pharmacokinetic profile.

Clinically significant drug interactions with oxaprozin have been noted with anticoagulants (e.g., warfarin), antiplatelet drugs (e.g., aspirin), SSRIs, and SNRIs, primarily due to an increased risk of bleeding.[11] Interactions with ACE inhibitors, angiotensin receptor blockers, and diuretics may also occur, potentially diminishing their antihypertensive effects.[5]

Conclusion

Oxaprozin glucuronide is the primary metabolic product of oxaprozin, formed through the action of several UGT enzymes. Its formation is a critical step in the detoxification and elimination of the parent drug. While considered pharmacologically inactive, the acyl glucuronide possesses potential chemical reactivity that warrants consideration in the overall safety assessment of oxaprozin. The analytical quantification of oxaprozin glucuronide is best achieved through sensitive and specific LC-MS/MS methods. Further research into the specific reactivity of oxaprozin acyl glucuronide and its clinical implications would provide a more complete understanding of this important metabolite.

References

-

DailyMed. OXAPROZIN. [Link]

-

Drugs.com. Oxaprozin Tablets: Package Insert / Prescribing Info / MOA. [Link]

- Janssen FW, et al. Metabolism and kinetics of oxaprozin in normal subjects. Clinical Pharmacology & Therapeutics. 1980;27(3):352-362.

- Ruelius HW, Kirkman SK, Young EM, Janssen FW. Reactions of oxaprozin-1-O-acyl glucuronide in solutions of human plasma and albumin. Advances in Experimental Medicine and Biology. 1986;197:431-40.

-

PubChem. Oxaprozin-1-glucuronide. [Link]

-

Pfizer. DAYPRO® (oxaprozin) Drug Interactions Patient information. [Link]

- Greenblatt DJ. Clinical pharmacokinetics of oxaprozin. Clinical Pharmacokinetics. 1986;11(4):283-92.

-

Wikipedia. Oxaprozin. [Link]

-

WJBPHS. A review on analytical methods for estimation of Oxaprozin. [Link]

- Spahn-Langguth H, Benet LZ. Acyl glucuronide drug metabolites: toxicological and analytical implications. Journal of Pharmaceutical and Biomedical Analysis. 1992;10(10-12):831-4.

-

Indian Journal of Pharmaceutical Sciences. Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. [Link]

- Google Patents.

- Bailey MJ, Dickinson RG. Acyl glucuronide reactivity in perspective: biological consequences. Chemical Research in Toxicology. 2003;16(11):1345-63.

- Skonberg C, et al. Chemical reactivity of the naproxen acyl glucuronide and the naproxen coenzyme A thioester towards bionucleophiles. Bioorganic & Medicinal Chemistry. 2008;16(16):7636-43.

-

LiverTox. Oxaprozin. [Link]

- Khoshmaram N, et al. Design of predictive model to optimize the solubility of Oxaprozin as nonsteroidal anti-inflammatory drug. Scientific Reports. 2022;12(1):12739.

-

SciSpace. Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. [Link]

-

PubMed. Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evaluation. [Link]

-

ResearchGate. Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. [Link]

-

ChemRxiv. Structural optimization of oxaprozin for selective inverse Nurr1 agonism. [Link]

-

FLORE Repository. Hybrid systems based on “drug – in cyclodextrin – in nanoclays” for improving oxaprozin dissolution properties. [Link]

-

PubMed. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. [Link]

-

PubMed. Oxaprozin: kinetic and dynamic profile in the treatment of pain. [Link]

Sources

- 1. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OXAPROZIN [dailymed.nlm.nih.gov]

- 6. Oxaprozin-1-glucuronide | C24H23NO9 | CID 3033885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design of predictive model to optimize the solubility of Oxaprozin as nonsteroidal anti-inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical reactivity of the naproxen acyl glucuronide and the naproxen coenzyme A thioester towards bionucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Acyl glucuronide reactivity in perspective: biological consequences. | Semantic Scholar [semanticscholar.org]

- 11. drugs.com [drugs.com]

An In-depth Technical Guide to the In Vitro Biosynthesis of Oxaprozin Glucuronide

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals on the in vitro biosynthesis of oxaprozin glucuronide. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific principles, offering field-proven insights into experimental design, execution, and analysis.

Introduction: The Metabolic Fate of Oxaprozin

Oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely used for its anti-inflammatory, analgesic, and antipyretic properties.[1] Like many xenobiotics, oxaprozin undergoes extensive metabolism in the body to facilitate its excretion. One of the primary routes of biotransformation for oxaprozin is glucuronidation, a phase II metabolic reaction.[1] This process involves the conjugation of glucuronic acid to the carboxyl group of oxaprozin, forming an acyl glucuronide. This reaction significantly increases the water solubility of the parent drug, aiding its elimination from the body.[1][2] Understanding this metabolic pathway is crucial for comprehending the drug's pharmacokinetics and potential drug-drug interactions.

The Enzymology of Glucuronidation: A Closer Look at UGTs

The biosynthesis of oxaprozin glucuronide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[3] These membrane-bound enzymes, primarily located in the endoplasmic reticulum of liver cells, facilitate the transfer of glucuronic acid from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to the oxaprozin molecule.[2][3]

While the specific UGT isoforms responsible for oxaprozin glucuronidation have not been definitively identified in dedicated studies, research on other NSAIDs of the profen class, such as ibuprofen and ketoprofen, suggests the involvement of multiple UGTs. The most probable candidates belong to the UGT1A and UGT2B subfamilies, with UGT1A1, UGT1A9, and UGT2B7 being key enzymes in the hepatic metabolism of many NSAIDs.[3][4] The liver expresses a high abundance of various UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, which play major roles in drug metabolism.[2]

Biochemical Pathway of Oxaprozin Glucuronidation

The enzymatic reaction proceeds via a nucleophilic attack from the carboxyl group of oxaprozin on the anomeric carbon of the glucuronic acid moiety of UDPGA. This results in the formation of an ester linkage and the release of UDP.

Caption: Biochemical pathway of oxaprozin glucuronidation.

In Vitro Biosynthesis of Oxaprozin Glucuronide: A Step-by-Step Protocol

The in vitro synthesis of drug glucuronides is an essential tool for generating reference standards for metabolic studies, investigating potential toxicity of the metabolite, and understanding drug disposition. Human liver microsomes (HLMs) are a common and effective source of UGT enzymes for such assays.

Experimental Workflow

Caption: Experimental workflow for in vitro biosynthesis.

Materials and Reagents

| Reagent | Recommended Supplier | Purpose |

| Oxaprozin | Sigma-Aldrich, Cayman Chemical | Substrate |

| Human Liver Microsomes (pooled) | Corning, Sekisui XenoTech | Enzyme source |

| UDP-Glucuronic Acid (UDPGA) | Sigma-Aldrich | Co-substrate |

| Alamethicin | Sigma-Aldrich | Pore-forming agent to activate UGTs |

| Tris-HCl Buffer (pH 7.4) | Thermo Fisher Scientific | Reaction buffer |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | Cofactor for UGT activity |

| Acetonitrile (HPLC grade) | Fisher Scientific | Reaction termination and mobile phase |

| Formic Acid (LC-MS grade) | Fisher Scientific | Mobile phase additive |

| Water (LC-MS grade) | Fisher Scientific | Mobile phase |

Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of oxaprozin in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibition of enzyme activity.

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of alamethicin in ethanol.

-

Prepare the incubation buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[5]

-

-

Enzyme Activation:

-

Thaw the human liver microsomes on ice.

-

Dilute the microsomes to the desired protein concentration (e.g., 1 mg/mL) with the incubation buffer.

-

Add alamethicin to the diluted microsomes at a concentration of 50 µg/mg of microsomal protein.[6]

-

Incubate on ice for 15 minutes to allow for the formation of pores in the microsomal membrane, which enhances the access of UDPGA to the active site of the UGTs.[6]

-

-

Incubation:

-

In a microcentrifuge tube, combine the activated microsomes, oxaprozin solution, and incubation buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the UDPGA solution. The final concentrations of the reactants should be optimized, but typical starting points are:

-

Oxaprozin: 10-100 µM

-

UDPGA: 1-5 mM[5]

-

Microsomal protein: 0.5-1.0 mg/mL

-

-

Incubate at 37°C for a predetermined time (e.g., 30-120 minutes) with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis or purification.

-

Purification and Characterization of Oxaprozin Glucuronide

Acyl glucuronides are known to be chemically unstable, susceptible to hydrolysis and intramolecular acyl migration.[7] Therefore, purification and handling should be performed expeditiously and at low temperatures where possible.

Purification by Preparative HPLC

Preparative reverse-phase high-performance liquid chromatography (HPLC) is a suitable method for isolating the oxaprozin glucuronide from the reaction mixture.

-

Column: A C18 column with a larger particle size is appropriate for preparative separations.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common choice.

-

Detection: UV detection at a wavelength where both oxaprozin and its glucuronide absorb (e.g., 254 nm or 280 nm) can be used to monitor the separation.[8][9]

-

Fraction Collection: Collect the fractions corresponding to the oxaprozin glucuronide peak.

-

Post-Purification: The collected fractions can be pooled, and the organic solvent removed by evaporation under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified glucuronide as a solid.

Characterization by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the characterization and quantification of drug metabolites.[10]

-

Chromatography: An analytical C18 column with a smaller particle size will provide high-resolution separation of oxaprozin and its glucuronide.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of glucuronides. The mass spectrometer should be operated in full scan mode to determine the molecular weight of the product and in product ion scan mode to obtain fragmentation patterns for structural confirmation. The expected mass shift for glucuronidation is +176 Da.

| Compound | Expected [M-H]⁻ (m/z) | Key MS/MS Fragments |

| Oxaprozin | 292.1 | Fragments corresponding to the oxaprozin structure |

| Oxaprozin Glucuronide | 468.1 | Loss of glucuronic acid (-176 Da) to yield the parent drug fragment (m/z 292.1) |

Conclusion

The in vitro biosynthesis of oxaprozin glucuronide is a critical technique in drug metabolism research. By employing a well-characterized enzymatic system, such as human liver microsomes, and optimizing reaction conditions, researchers can reliably generate this important metabolite. The subsequent purification and characterization using techniques like preparative HPLC and LC-MS/MS are essential for obtaining a pure reference standard for further pharmacological and toxicological evaluation. This guide provides a robust framework for establishing a self-validating system for the synthesis and analysis of oxaprozin glucuronide, empowering researchers to gain deeper insights into the metabolic fate of this widely used NSAID.

References

-

McHugh, S. L., Kirkman, S. K., & Knowles, J. A. (1980). Macro- and micromethods for high-performance liquid chromatographic analysis of oxaprozin in plasma. Journal of pharmaceutical sciences, 69(7), 794–796. [Link]

-

Al-Sabbagh, A. M., & Al-Ani, M. M. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(11), 1109. [Link]

-

A review on analytical methods for estimation of Oxaprozin. (2022). World Journal of Biology Pharmacy and Health Sciences, 12(2), 168-175. [Link]

-

Jinno, H., Saeki, M., Tanaka-Kagawa, T., Hanioka, N., & Ando, M. (2005). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Drug metabolism and disposition: the biological fate of chemicals, 33(7), 1027–1035. [Link]

-

Ganesh, M., Thangabalan, B., Patil, R., Thakur, D., Kumar, A., Vinoba, M., Ganguly, S., & Sivakumar, T. (2008). Validated HPLC Method for Analysis of Oxaprozin in a Formulation. Acta Chromatographica, 20(2), 165-173. [Link]

-

Ouellet, D., & Pollack, G. M. (1995). Glucuronidation of drugs by hepatic microsomes derived from healthy and cirrhotic human livers. Drug metabolism and disposition: the biological fate of chemicals, 23(6), 668–674. [Link]

-

Boyce, M. C., & Ely, M. R. (2018). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Science of the total environment, 643, 1541–1549. [Link]

-

HPLC Analysis of Oxaprozin. (n.d.). Scribd. [Link]

-

Li, X., Zhang, Y., & Chen, Y. (2007). [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application]. Se pu = Chinese journal of chromatography, 25(4), 570–572. [Link]

-

Janssen, F. W., Ruelius, H. W., & Knowles, J. A. (1978). Metabolism and kinetics of oxaprozin in normal subjects. The Journal of clinical pharmacology, 18(10), 487–499. [Link]

-

Meyer, F. P., Specht, H., & Niebch, G. (1990). Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 39(1-3), 81–88. [Link]

-

UGT - Simple and Practical Mental Health. (n.d.). [Link]

-

Wu, B., & Hu, M. (2012). Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes. Pharmaceutical research, 29(4), 1053–1067. [Link]

-

Oda, S., Fukami, T., Yokoi, T., & Nakajima, M. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug metabolism and pharmacokinetics, 30(1), 30–42. [Link]

-

Jinno, H., Saeki, M., Tanaka-Kagawa, T., Hanioka, N., & Ando, M. (2005). Glucuronidation of nonsteroidal anti-inflammatory drugs: Identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition, 33(7), 1027-1035. [Link]

-

Fisher, M. B., Campanale, K., Ackermann, B. L., Vandenbranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug metabolism and disposition: the biological fate of chemicals, 28(5), 560–566. [Link]

-

Soars, M. G., Burchell, B., & Riley, R. J. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. The Journal of pharmacology and experimental therapeutics, 301(1), 382–390. [Link]

-

Zhu, X., Liu, H., Chen, Y., Zhang, D., & Li, W. (2022). Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. Drug metabolism and disposition: the biological fate of chemicals, 50(5), 629–636. [Link]

-

Acyl Glucuronides of Carboxylic acid-containing Drugs. (n.d.). Hypha Discovery. [Link]

-

Wang, L., Liu, Y., Zhang, X., Li, C., & Sun, J. (2018). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. Molecules (Basel, Switzerland), 23(1), 169. [Link]

-

Dutton, G. J. (1959). Glucuronide synthesis in foetal liver and other tissues. British medical bulletin, 15(2), 125–129. [Link]

-

Basit, A., Patel, M., & Miners, J. O. (2019). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition, 47(2), 112-123. [Link]

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical pharmacokinetics, 22(4), 294–316. [Link]

-

Tang, W., Stearns, R. A., & Bandiera, S. M. (1999). Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. Chemical research in toxicology, 12(3), 247–255. [Link]

-

Vaz, R. J., & Rodrigues, A. D. (2010). A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. Journal of mass spectrometry : JMS, 45(7), 842–846. [Link]

Sources

- 1. Metabolism and kinetics of oxaprozin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjbphs.com [wjbphs.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Glucuronidation of Oxaprozin

Abstract

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, undergoes extensive metabolic transformation prior to its elimination. This guide provides a detailed examination of the metabolic pathways of oxaprozin, with a primary focus on the formation of its glucuronide conjugates. As drug metabolism is a critical determinant of a compound's pharmacokinetic profile and potential for drug-drug interactions, a thorough understanding of these pathways is paramount for researchers, scientists, and professionals in drug development. This document will delve into the established metabolic routes of oxaprozin, the significance of the acyl glucuronide metabolite, and present detailed, field-proven methodologies for the precise identification of the UDP-glucuronosyltransferase (UGT) isoforms responsible for its formation.

Introduction to Oxaprozin and the Imperative of Metabolic Scrutiny

Oxaprozin is utilized for the management of inflammation and pain associated with conditions such as osteoarthritis and rheumatoid arthritis[1]. Its efficacy is intrinsically linked to its pharmacokinetic properties, which are largely governed by its metabolic fate. The biotransformation of oxaprozin not only dictates its duration of action but also the nature of the metabolites, which can range from inactive and readily excretable to reactive species with potential toxicological implications.

The metabolic clearance of a drug candidate is a cornerstone of preclinical and clinical assessment, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines[2][3]. A comprehensive metabolic profile is essential for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safety and efficacy of the therapeutic agent.

The Metabolic Landscape of Oxaprozin

The metabolism of oxaprozin is extensive, with the majority of the drug being eliminated after biotransformation[4][5]. The primary routes of metabolism involve both Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolism: A Prelude to Conjugation

The initial phase of oxaprozin metabolism involves oxidation, primarily through hydroxylation of its phenyl rings[4]. This process is catalyzed by cytochrome P450 (CYP) enzymes in the liver. The resulting hydroxylated metabolites are pharmacologically less active than the parent compound and serve as substrates for subsequent Phase II conjugation reactions.

Phase II Metabolism: The Glucuronidation Nexus

The pivotal pathway in the clearance of oxaprozin and its hydroxylated metabolites is glucuronidation[4][5]. This reaction involves the covalent attachment of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the drug molecule. This process significantly increases the water solubility of the compound, facilitating its excretion in urine and bile.

Oxaprozin presents two key sites for glucuronidation:

-

Direct Glucuronidation: The carboxylic acid moiety of the parent oxaprozin molecule can be directly conjugated to form an oxaprozin acyl glucuronide .

-

Sequential Glucuronidation: The hydroxylated metabolites formed during Phase I metabolism can also undergo glucuronidation at the newly introduced hydroxyl groups.

Quantitative Contribution of Metabolic Pathways

Based on available data, the metabolic clearance of oxaprozin in humans is predominantly hepatic, with the following approximate distribution of pathways:

| Metabolic Pathway | Percentage of Administered Dose | Primary Metabolites |

| Oxidation (Phase I) | ~65% | Hydroxylated oxaprozin derivatives |

| Direct Glucuronidation (Phase II) | ~35% | Oxaprozin acyl glucuronide |

This data is synthesized from multiple sources and represents an approximate distribution.

The following diagram illustrates the primary metabolic pathways of oxaprozin.

Caption: Primary metabolic pathways of oxaprozin.

The Oxaprozin Acyl Glucuronide: A Metabolite of Interest

The formation of an acyl glucuronide is a common metabolic fate for drugs containing a carboxylic acid moiety. However, these metabolites are known to be chemically reactive electrophiles[6]. Acyl glucuronides can undergo intramolecular rearrangement and hydrolysis, and more significantly, they can covalently bind to nucleophilic residues on proteins[7]. This covalent modification of endogenous macromolecules has been implicated in idiosyncratic adverse drug reactions for some NSAIDs[7]. Therefore, a thorough characterization of the formation and reactivity of the oxaprozin acyl glucuronide is a critical aspect of its safety assessment.

Experimental Methodologies for UGT Phenotyping of Oxaprozin

Identifying the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for oxaprozin's glucuronidation is crucial for predicting its metabolic clearance and potential for drug-drug interactions. The following sections provide detailed protocols for a systematic in vitro approach to UGT reaction phenotyping.

Foundational Investigation: In Vitro Metabolism with Human Liver Microsomes

The initial step is to characterize the glucuronidation of oxaprozin in a complex, biologically relevant system. Pooled human liver microsomes (HLM) contain a full complement of UGT enzymes and are the standard in vitro tool for such investigations.

Objective: To confirm the formation of oxaprozin glucuronide in HLM and to determine the apparent kinetic parameters.

Protocol:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Pooled human liver microsomes (final concentration 0.5 mg/mL).

-

Oxaprozin (at a range of concentrations, e.g., 1-500 µM, from a stock solution in a suitable solvent like DMSO; final solvent concentration should be <0.5%).

-

Phosphate buffer (0.1 M, pH 7.4).

-

Magnesium chloride (MgCl2) (final concentration 5 mM).

-

Alamethicin (a pore-forming agent to activate UGTs, final concentration 25 µg/mg of microsomal protein).

-

-

Include control incubations: a negative control without the cofactor UDPGA and a positive control with a known UGT substrate.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA) (final concentration 2 mM).

-

-

Incubation:

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.

-

-

Termination of the Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the terminated incubation mixture to pellet the precipitated proteins.

-

Analyze the supernatant by a validated LC-MS/MS method to identify and quantify the formation of oxaprozin glucuronide.

-

-

Data Analysis:

-

Plot the rate of metabolite formation against the substrate concentration and fit the data to an appropriate enzyme kinetic model (e.g., Michaelis-Menten) to determine the apparent Km and Vmax values.

-

Definitive Identification: UGT Reaction Phenotyping with Recombinant Isoforms

While HLM studies confirm glucuronidation, they do not identify the specific UGT isoforms involved. For this, a panel of recombinant human UGT enzymes is employed.

Objective: To identify the specific UGT isoform(s) responsible for the formation of oxaprozin acyl glucuronide.

Protocol:

-

Panel of Recombinant UGTs:

-

Utilize a comprehensive panel of commercially available recombinant human UGT isoforms expressed in a suitable system (e.g., baculovirus-infected insect cells). A recommended panel for screening carboxylic acid drugs includes:

-

UGT1A Family: UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10

-

UGT2B Family: UGT2B4, UGT2B7, UGT2B15, UGT2B17

-

-

-

Incubation Procedure:

-

Perform parallel incubations for each recombinant UGT isoform.

-

The incubation mixture and conditions should be similar to the HLM protocol, with the recombinant UGT preparation replacing the HLM.

-

Include a control incubation with a vector-only preparation (lacking the UGT enzyme) to account for any non-enzymatic degradation.

-

-

Sample Analysis:

-

Analyze the samples by LC-MS/MS to determine the rate of oxaprozin glucuronide formation for each UGT isoform.

-

-

Data Interpretation:

-

The UGT isoform(s) that exhibit significant catalytic activity towards oxaprozin are identified as the primary contributors to its direct glucuronidation.

-

For the most active isoforms, further kinetic studies can be performed to determine their specific Km and Vmax values.

-

The following diagram outlines the experimental workflow for UGT phenotyping of oxaprozin.

Caption: Experimental workflow for UGT phenotyping of oxaprozin.

Conclusion and Future Directions

The metabolic landscape of oxaprozin is characterized by a dual pathway of oxidation and direct glucuronidation. The formation of an acyl glucuronide metabolite necessitates a thorough investigation due to its potential chemical reactivity. The experimental protocols detailed in this guide provide a robust framework for the definitive identification of the UGT isoforms responsible for oxaprozin's direct glucuronidation. While the existing literature points towards the likely involvement of isoforms such as UGT1A9 and UGT2B7, which are known to metabolize other NSAIDs, empirical validation through the described phenotyping studies is imperative.

Future research should focus on conducting these specific UGT phenotyping experiments for oxaprozin to fill the current knowledge gap. Furthermore, a comprehensive assessment of the reactivity of the oxaprozin acyl glucuronide and its potential for covalent binding to proteins in vitro and in vivo will provide a more complete safety profile of the drug. These endeavors will not only enhance our fundamental understanding of oxaprozin's disposition but also provide critical data for regulatory submissions and clinical risk assessment, ultimately contributing to the safer and more effective use of this important anti-inflammatory agent.

References

-

A review of the emerging profile of the anti-inflammatory drug oxaprozin. PubMed. [Link]

-

Metabolism and kinetics of oxaprozin in normal subjects. PubMed. [Link]

-

Clinical pharmacokinetics of oxaprozin. PubMed. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

-

In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. FDA. [Link]

-

ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

-

ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). [Link]

-

Oxaprozin - LiverTox - NCBI Bookshelf. NIH. [Link]

-

A review on analytical methods for estimation of Oxaprozin. ResearchGate. [Link]

-

Acyl glucuronide reactivity in perspective: biological consequences. PubMed. [Link]

-

Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. PubMed. [Link]

-

A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. PubMed. [Link]

-

Glucuronidation. Wikipedia. [Link]

-

A review on analytical methods for estimation of Oxaprozin. WJBPHS. [Link]

-

Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Springer Nature Experiments. [Link]

-

Acyl glucuronides: the good, the bad and the ugly. PubMed. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

-

S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen. PMC. [Link]

-

Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver. PubMed. [Link]

-

UGT Reaction Phenotyping Studies. BioIVT. [Link]

-

In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT. [Link]

-

Comprehensive CYP & UGT Reaction Phenotyping Insights. Labcorp. [Link]

-

Oxaprozin Tablets USP. DailyMed. [Link]

Sources

- 1. A review of the emerging profile of the anti-inflammatory drug oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human UDP-glucuronosyltransferase isoforms involved in haloperidol glucuronidation and quantitative estimation of their contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of the different UDP-glucuronosyltransferase (UGT) isoforms to buprenorphine and norbuprenorphine metabolism and relationship with the main UGT polymorphisms in a bank of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and kinetics of oxaprozin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacological Activity of Oxaprozin Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Profile of Oxaprozin

Oxaprozin is a long-acting nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, a group that also includes ibuprofen and naproxen. Clinically, it is indicated for the management of chronic inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis.[1][2] Its therapeutic efficacy stems from its analgesic, anti-inflammatory, and antipyretic properties.[1][3] The primary mechanism of action for Oxaprozin, consistent with other NSAIDs, is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition curtails the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2][4][5]

A defining characteristic of Oxaprozin is its exceptionally long elimination half-life, ranging from 40 to 60 hours, which permits convenient once-daily dosing.[2][6][7] Understanding the complete disposition of a drug requires a thorough investigation not only of the parent compound but also of its metabolic products. The activity, or lack thereof, of drug metabolites can significantly influence a drug's overall efficacy, safety profile, and potential for drug-drug interactions. This guide provides a comprehensive technical examination of the metabolic fate of Oxaprozin and the specific pharmacological activities of its resulting metabolites, grounded in established scientific evidence.

Section 1: The Metabolic Fate of Oxaprozin

The biotransformation of Oxaprozin is a critical determinant of its clearance from the body. This process occurs predominantly in the liver, where the parent drug undergoes extensive Phase I and Phase II metabolism before excretion.[3][4][8]

The two principal metabolic routes are:

-

Phase I Metabolism (Oxidation): Approximately 65% of an Oxaprozin dose is metabolized via microsomal oxidation.[3][4][9] This process, mediated by the Cytochrome P450 (CYP450) enzyme system, involves the hydroxylation of one of the phenyl rings on the Oxaprozin molecule.[10] This creates phenolic metabolites, which are more polar than the parent drug.

-

Phase II Metabolism (Conjugation): Roughly 35% of the dose undergoes direct glucuronic acid conjugation.[3][4][9] Furthermore, the hydroxylated metabolites produced during Phase I are also rapidly conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a large, polar glucuronide moiety to the drug or its metabolite, forming ester and ether glucuronides.[4][10][11] This step drastically increases the water solubility of the compounds, facilitating their elimination.

Ultimately, about 65% of the metabolized dose is excreted in the urine, with another 35% eliminated in the feces.[1][3][4] Only a small fraction, approximately 5%, is excreted as unchanged Oxaprozin.[1][3][10]

Caption: Metabolic Pathway of Oxaprozin.

Section 2: Pharmacological Inertness of the Major Glucuronide Metabolites

A central tenet in the pharmacology of Oxaprozin is that its major metabolites are considered pharmacologically inactive.[1][3][4][9] The ester and ether glucuronide conjugates, which represent the ultimate metabolic products for the vast majority of the administered dose, have been explicitly evaluated and found to be devoid of significant activity.[1][3]

Causality Behind Inactivity: The process of glucuronidation is a classic detoxification pathway. The addition of the bulky and highly polar glucuronic acid moiety fundamentally alters the physicochemical properties of the molecule. This structural modification sterically hinders the molecule from fitting into the active site of its pharmacological targets, the COX-1 and COX-2 enzymes. Consequently, these conjugated metabolites cannot exert an inhibitory effect on prostaglandin synthesis. This lack of activity has been confirmed in both in vitro receptor binding studies and in vivo animal models.[1][3]

Experimental Protocol: Ex Vivo COX-1/COX-2 Activity Assay

To empirically validate the inactivity of a metabolite, an ex vivo assay using plasma from a dosed subject can be employed. This method provides a physiologically relevant assessment of inhibitory activity present in circulation.

Objective: To determine if Oxaprozin metabolites present in plasma retain the ability to inhibit COX-1 and COX-2 enzymes.

Methodology:

-

Animal Dosing: Administer a therapeutic dose of Oxaprozin to laboratory rats intravenously.

-

Blood Collection: At various time points post-administration (e.g., 2, 8, 24 hours), withdraw blood into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma, which contains the parent drug and its metabolites.

-

COX-1 Assay (Human Platelets):

-

Prepare a suspension of washed human platelets, a rich source of COX-1.

-

Aliquot the platelet suspension into assay tubes.

-

Add plasma samples obtained from the dosed rats (or a synthesized glucuronide metabolite standard as a control).

-

Initiate prostaglandin synthesis by adding arachidonic acid.

-

Incubate for 15 minutes at 37°C.

-

Terminate the reaction and measure the production of Thromboxane B2 (a stable metabolite of the COX-1 product, TXA2) using a validated ELISA kit.

-

-

COX-2 Assay (LPS-Stimulated Macrophages):

-

Culture a macrophage cell line (e.g., J774A.1) and stimulate with lipopolysaccharide (LPS) for 24 hours to induce the expression of COX-2.

-

Wash and resuspend the cells.

-

Add the plasma samples from the dosed rats to the cell suspension.

-

Initiate prostaglandin synthesis by adding arachidonic acid.

-

Incubate for 15 minutes at 37°C.

-

Terminate the reaction and measure the production of Prostaglandin E2 (PGE2) via ELISA.

-

-

Data Analysis: Compare the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production by plasma samples containing metabolites to control plasma and plasma containing a known concentration of the parent drug. A lack of inhibition by plasma from later time points (when metabolites predominate) would confirm their inactivity.

Rationale for Protocol Design: This ex vivo approach is superior to a simple in vitro screen because it assesses the collective activity of all circulating compounds in their physiological proportions and accounts for protein binding. Using two distinct systems (platelets for COX-1, induced macrophages for COX-2) allows for the simultaneous assessment of selectivity.[12]

Section 3: The Minor Oxidative Metabolites: A Case of Limited Contribution

While the glucuronides are inactive, the literature does make mention of pharmacologically active phenolic (hydroxylated) metabolites.[1][3][4] An earlier pharmacokinetic review specifically noted that two hydroxylated metabolites possess anti-inflammatory activity.[13]

However, all current prescribing information and drug monographs conclude that the contribution of these metabolites to the overall clinical effect of Oxaprozin is "limited" or "not significant".[1][3][4]

Causality Behind Insignificance: The limited clinical role of these active intermediates is due to a combination of two factors:

-

Low Concentration: These hydroxylated metabolites are formed from less than 5% of the initial dose and exist transiently in the plasma before they are rapidly converted into their inactive glucuronide conjugates.[1][3][4]

-

Lower Potency: While possessing some intrinsic activity, these metabolites are typically less potent than the parent drug. The structural modification, even a simple hydroxylation, can reduce the binding affinity for the COX active site.

Therefore, their plasma concentrations do not reach a level sufficient to exert a meaningful therapeutic effect in the context of the much more abundant and potent parent compound.

Data Summary: Oxaprozin and its Metabolites

| Compound | Formation Pathway | Relative Abundance | Reported Pharmacological Activity | Clinical Significance |

| Oxaprozin | Parent Drug | High | Potent COX-1/COX-2 Inhibitor[5] | Primary source of therapeutic effect |

| Hydroxylated Metabolites | Phase I Oxidation | Very Low (<5% of dose)[1][3][4] | Anti-inflammatory activity detected[13] | Negligible |

| Ester/Ether Glucuronides | Phase II Conjugation | Very High (>95% of dose) | Inactive[1][3][11] | None; facilitates excretion |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This classic model of acute inflammation is ideal for comparing the relative anti-inflammatory potency of a parent drug and its metabolite in a whole-animal system.

Objective: To quantify and compare the in vivo anti-inflammatory potency of Oxaprozin versus its primary hydroxylated metabolite.

Methodology:

-

Animal Groups: Divide male Wistar rats (180-200g) into several groups (n=6 per group): Vehicle Control, Oxaprozin (multiple doses), and Hydroxylated Metabolite (multiple doses).

-

Drug Administration: Administer the vehicle, Oxaprozin, or the metabolite orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Construct dose-response curves for both Oxaprozin and its metabolite to determine their respective ED₅₀ (the dose required to produce 50% inhibition of edema).

-

Rationale for Protocol Design: The carrageenan model is well-established and reflects prostaglandin-mediated inflammation, making it highly relevant for NSAID testing.[6][14] Using a full dose-response assessment allows for a robust comparison of potency (ED₅₀), which is a more definitive measure than testing a single dose.

Section 4: The Importance of Metabolite Activity Assessment in Drug Development

The evaluation of metabolite pharmacology is a cornerstone of modern drug development. Active metabolites can act as a double-edged sword: they may contribute to the desired therapeutic effect, but they can also introduce complexities such as altered PK/PD relationships in specific populations (e.g., patients with renal or hepatic impairment) or mediate off-target toxicities.

The case of Oxaprozin exemplifies a favorable and straightforward pharmacological profile. The near-total attribution of its anti-inflammatory effects to the parent compound simplifies the prediction of its clinical performance. The lack of active metabolites means that:

-

The pharmacokinetic profile of the parent drug is the primary driver of the pharmacodynamic response.

-

Genetic polymorphisms in conjugating enzymes (UGTs) might alter the rate of clearance but are unlikely to lead to the accumulation of active, potentially toxic species.

-

The risk of drug-drug interactions from metabolites competing for elimination pathways is minimized.

Caption: Workflow for assessing metabolite clinical relevance.

Conclusion

The pharmacological activity of Oxaprozin is overwhelmingly and almost exclusively attributable to the parent drug. Its extensive hepatic metabolism serves primarily as a detoxification and elimination pathway. The major metabolites, ester and ether glucuronides, are pharmacologically inert products designed for efficient excretion. While minor hydroxylated metabolites are formed and may possess some intrinsic anti-inflammatory activity, their contribution to the overall therapeutic effect is clinically insignificant due to their low circulating concentrations and rapid subsequent inactivation via glucuronidation. This straightforward metabolic profile, free from the complexities of active metabolites, contributes to the predictable and manageable clinical use of Oxaprozin in the treatment of chronic inflammatory disorders.

References

-

Drugs.com. (2025). Oxaprozin Tablets: Package Insert / Prescribing Info / MOA. [Link]

-

DailyMed. (n.d.). OXAPROZIN. U.S. National Library of Medicine. [Link]

-

Pharmacology of Oxaprozin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Janssen, F. W., et al. (1980). Metabolism and kinetics of oxaprozin in normal subjects. Clinical Pharmacology & Therapeutics, 27(3), 352-62. [Link]

-

Pfizer Medical - US. (n.d.). DAYPRO® (oxaprozin) Clinical Pharmacology. [Link]

-

Sostre, A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research. [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). SlideShare. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. [Link]

-

DailyMed - NIH. (n.d.). Label: OXAPROZIN tablet. [Link]

-

Greenblatt, D. J. (1990). Clinical pharmacokinetics of oxaprozin. Journal of Clinical Pharmacology, 30(5), 398-405. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijpls.com. [Link]

-

DailyMed. (n.d.). These highlights do not include all the information needed to use OXAPROZIN TABLETS safely and effectively. See full prescribing. [Link]

-

Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Oxaprozin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Moore, R. A., & Derry, S. (2005). Oxaprozin: kinetic and dynamic profile in the treatment of pain. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 339-42. [Link]

-

U.S. Food and Drug Administration. (n.d.). DAYPRO (oxaprozin) 600mg Caplets. [Link]

-

Tanaka, K., et al. (1983). [Anti-inflammatory activity of a non-steroidal anti-inflammatory agent, oxaprozin, in experimental models]. Nihon Yakurigaku Zasshi, 81(6), 525-36. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Oxaprozin?. [Link]

-

Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Proceedings of the National Academy of Sciences, 96(13), 7563-8. [Link]

-

Greenblatt, D. J., et al. (1985). Oxaprozin pharmacokinetics in the elderly. British Journal of Clinical Pharmacology, 19(3), 373-8. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. OXAPROZIN [dailymed.nlm.nih.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Anti-inflammatory activity of a non-steroidal anti-inflammatory agent, oxaprozin, in experimental models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxaprozin pharmacokinetics in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DailyMed - OXAPROZIN tablet [dailymed.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Metabolism and kinetics of oxaprozin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

Oxaprozin glucuronide formation in liver microsomes

An In-Depth Technical Guide to the Formation of Oxaprozin Glucuronide in Human Liver Microsomes

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the metabolic pathway of Oxaprozin, focusing on the formation of its acyl glucuronide metabolite within a human liver microsome (HLM) model. We will explore the biochemical underpinnings, present detailed experimental protocols for kinetic characterization and enzyme identification, and discuss the broader implications for drug development.

Introduction: The Metabolic Fate of Oxaprozin

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, utilized for its analgesic and anti-inflammatory properties in treating conditions like osteoarthritis and rheumatoid arthritis. Like many xenobiotics, its efficacy and safety profile are intrinsically linked to its metabolic clearance. The primary route of elimination for Oxaprozin involves biotransformation in the liver, where it is converted into more water-soluble compounds for excretion.

A critical step in this process is Phase II conjugation, specifically glucuronidation. This reaction involves the covalent addition of a glucuronic acid moiety, derived from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA), to the drug molecule. For Oxaprozin, which contains a carboxylic acid group, this results in the formation of an ester-linked or "acyl" glucuronide. Understanding the dynamics of this transformation is paramount, as acyl glucuronides can be chemically reactive and have been implicated in idiosyncratic drug toxicities.

Biochemical Foundation: The UGT-Mediated Pathway

The glucuronidation of Oxaprozin is not a spontaneous event; it is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located within the endoplasmic reticulum of hepatocytes and play a central role in the metabolism of a vast array of drugs, environmental toxins, and endogenous compounds.

The Enzymatic Reaction:

The process is initiated by the UGT enzyme, which binds both the aglycone (Oxaprozin) and the activated sugar donor, UDPGA. The enzyme then facilitates the nucleophilic attack of the carboxylate group of Oxaprozin on the anomeric C1 position of the glucuronic acid moiety, leading to the formation of Oxaprozin-1-O-β-acyl glucuronide and the release of UDP.

Several UGT isoforms have been identified as key players in the metabolism of carboxylic acid-containing drugs. Specifically, UGT1A3, UGT1A9, and UGT2B7 are often responsible for the glucuronidation of NSAIDs. Identifying the specific isoforms responsible for Oxaprozin glucuronidation is a critical step in predicting potential drug-drug interactions (DDIs).

Caption: UGT-catalyzed formation of Oxaprozin acyl glucuronide.

The In Vitro Model: Human Liver Microsomes

To study this metabolic reaction in a controlled, reproducible environment, Human Liver Microsomes (HLMs) are the industry-standard model. HLMs are vesicle-like fragments of the endoplasmic reticulum, isolated from donor liver tissue by differential centrifugation.

Why HLMs are the model of choice:

-

Enzyme Richness: They contain a high concentration of drug-metabolizing enzymes, including the UGTs.

-

Relevance: As they are derived from human tissue, they provide clinically relevant data on metabolic pathways.

-

Practicality: HLMs are commercially available, can be stored for long periods at -80°C, and are amenable to high-throughput screening formats.

A Critical Experimental Consideration: Alamethicin The active site of UGT enzymes faces the lumen of the endoplasmic reticulum. In the sealed, vesicle-like structure of microsomes, this creates a physical barrier, limiting the access of the water-soluble UDPGA cofactor to the enzyme. This phenomenon, known as latency, can lead to a significant underestimation of metabolic activity.

To overcome this, the pore-forming peptide alamethicin is incorporated into the incubation. Alamethicin inserts itself into the microsomal membrane, creating channels that allow UDPGA and other small molecules to freely access the UGT active site.[1][2][3][4] This activation step is crucial for obtaining physiologically relevant kinetic data.

Experimental Protocol: Kinetic Characterization

This section details a robust protocol for determining the key kinetic parameters—Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—for Oxaprozin glucuronide formation. These parameters are essential for calculating intrinsic clearance (CLᵢₙₜ) and predicting in vivo metabolic behavior.

Objective: To quantify the rate of Oxaprozin glucuronide formation as a function of substrate concentration in pooled HLMs.

Materials and Reagents

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Oxaprozin (analytical standard)

-

Oxaprozin Glucuronide (analytical standard, if available)

-

UDPGA, trisodium salt

-

Alamethicin

-

Magnesium Chloride (MgCl₂)

-

Potassium Phosphate or Tris-HCl Buffer (pH 7.4)

-

Acetonitrile (LC-MS grade) with 0.1% Formic Acid (for reaction termination)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)

Experimental Workflow

Caption: Step-by-step workflow for the HLM incubation assay.

Step-by-Step Methodology

-

Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl₂.[5]

-

Prepare stock solutions of Oxaprozin, UDPGA, and alamethicin.

-

On the day of the experiment, thaw a vial of pooled HLMs on ice.

-

-

Microsome Activation:

-

Dilute the HLMs in the phosphate buffer to an intermediate concentration.

-

Add alamethicin to the diluted microsomes to a final concentration of 50 µg per mg of microsomal protein.[3]

-

Incubate on ice for 15 minutes to allow for pore formation.

-

-

Assay Setup (in a 96-well plate):

-

Add the activated HLM suspension to each well.

-

Add varying concentrations of Oxaprozin to the wells. A typical concentration range might be 0.5 µM to 500 µM to encompass the expected Kₘ.

-

Include control wells:

-

Negative Control (No Cofactor): Replace UDPGA with buffer to check for non-enzymatic degradation.

-

Negative Control (No Enzyme): Replace HLM suspension with buffer to check for substrate instability.

-

-

-

Reaction Incubation:

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA to each well.

-

Incubate at 37°C in a shaking water bath for a pre-determined time (e.g., 30 minutes). This time should be within the linear range for both time and protein concentration, which must be established in preliminary experiments.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the microsomal protein.

-

Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of the Oxaprozin glucuronide metabolite.

-

Chromatography: A reverse-phase C18 column is typically used to separate the metabolite from the parent drug and other matrix components.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (Oxaprozin glucuronide) and the internal standard are monitored.

Data Analysis

-

Construct a calibration curve using the analytical standard of the Oxaprozin glucuronide to convert peak area ratios (analyte/IS) from the LC-MS/MS analysis into concentrations.

-

Calculate the velocity (v) of the reaction at each Oxaprozin concentration (S) in units such as pmol/min/mg protein.

-

Plot the velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

From this analysis, the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity) are determined.

-

Calculate the intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ = Vₘₐₓ / Kₘ.

| Parameter | Typical Incubation Conditions | Rationale |

| Enzyme Source | Pooled Human Liver Microsomes | Represents the average metabolic capacity of a population. |

| Protein Conc. | 0.1 - 0.5 mg/mL | Must be in the linear range determined experimentally. |

| Buffer | 100 mM Phosphate or Tris-HCl, pH 7.4 | Mimics physiological pH. |

| Cofactor (UDPGA) | 2 - 5 mM | Should be at a saturating concentration to not be rate-limiting.[5] |

| Activator | 50 µg/mg protein Alamethicin | Ensures cofactor access to the UGT active site.[3] |

| Cation | 5 - 10 mM MgCl₂ | Required for optimal UGT enzyme activity.[5] |

| Temperature | 37°C | Physiological temperature for human enzymes. |

| Incubation Time | 15 - 60 min | Must be in the linear range to ensure initial velocity measurement. |

Reaction Phenotyping: Identifying the Responsible UGTs

Once the kinetics are established, the next critical step is to identify which specific UGT isoforms are responsible for the metabolism—a process known as reaction phenotyping. This is vital for predicting DDIs.

Methods for UGT Phenotyping:

-

Recombinant Human UGTs: The most direct approach involves incubating Oxaprozin with a panel of individual, expressed UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15) to see which ones form the glucuronide metabolite.[6][7] The isoform(s) with the highest activity are considered the primary contributors.

-

Chemical Inhibition: This method uses known selective inhibitors of specific UGT isoforms in an HLM incubation.[6] A significant reduction in Oxaprozin glucuronide formation in the presence of an inhibitor points to the involvement of that specific UGT. For example, fluconazole is a relatively selective inhibitor of UGT2B7.[7]

-

Correlation Analysis: The rate of Oxaprozin glucuronidation is measured across a panel of individual donor HLMs that have been pre-characterized for the activity of various UGT isoforms. A strong correlation between the rate of Oxaprozin glucuronidation and the activity of a specific UGT isoform (e.g., UGT2B7 activity measured with a probe substrate) implicates that isoform.

Interpretation and Broader Implications

The data generated from these in vitro studies provide foundational knowledge for drug development:

-

Drug-Drug Interaction (DDI) Prediction: If Oxaprozin is metabolized primarily by a single UGT isoform (e.g., UGT2B7), co-administration with a potent inhibitor of UGT2B7 could lead to a significant increase in Oxaprozin plasma concentrations, potentially causing adverse effects.[8]

-

Understanding Pharmacokinetic Variability: Genetic polymorphisms in UGT genes can lead to significant inter-individual differences in metabolic capacity. Identifying the key UGTs allows for an assessment of whether known common polymorphisms could impact Oxaprozin clearance.

-

Reactive Metabolite Assessment: Acyl glucuronides, including that of Oxaprozin, are known to be chemically reactive.[9] They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, a mechanism implicated in immune-mediated drug toxicity.[10][11] While the HLM model is used to study formation, the stability and reactivity of the formed glucuronide are critical parameters that require further investigation.

Conclusion

The characterization of Oxaprozin glucuronide formation in human liver microsomes is a cornerstone of its metabolic evaluation. By employing a methodologically sound approach—including proper enzyme activation with alamethicin, robust kinetic analysis, and comprehensive reaction phenotyping—researchers can generate precise data on the drug's metabolic clearance pathway. This knowledge is indispensable for predicting drug interactions, understanding population variability, and ultimately ensuring the safe and effective clinical use of Oxaprozin.

References

-

Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases. PubMed. [Link]

-

Metabolic Assessment in Alamethicin-Activated Liver Microsomes: Co-activating CYPs and UGTs. Springer Nature Experiments. [Link]

-

In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Metabolic Assessment in Alamethicin-Activated Liver Microsomes: Co-activating CYPs and UGTs. ResearchGate. [Link]

-

Alamethicin for Using in Bioavailability Studies? - Re-evaluation of Its Effect. PubMed. [Link]

-

Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. ResearchGate. [Link]

-

Acyl glucuronide reactivity in perspective: Biological consequences. ResearchGate. [Link]

-

Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

-

In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. BioIVT. [Link]

-

UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]

-

In situ assay of the intramitochondrial enzymes: Use of alamethicin for permeabilization of mitochondria. ResearchGate. [Link]

-

Oxaprozin Tablets USP. DailyMed. [Link]

-

Clinical pharmacokinetics of oxaprozin. PubMed. [Link]

-

Metabolism and kinetics of oxaprozin in normal subjects. PubMed. [Link]

-

New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. National Institutes of Health. [Link]

-

S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen. National Institutes of Health. [Link]

-

Oxaprozin: kinetic and dynamic profile in the treatment of pain. PubMed. [Link]

-

Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. [Link]

-

Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. PubMed. [Link]

-

A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. ResearchGate. [Link]

Sources

- 1. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Assessment in Alamethicin-Activated Liver Microsomes: Co-activating CYPs and UGTs | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Alamethicin for using in bioavailability studies? - Re-evaluation of its effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]